3-Bromo-2-methoxy-6-nitrophenol
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Overview
Description
3-Bromo-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the bromination of 2-methoxyphenol followed by nitration. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) for the bromination step. Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro) and an electron-donating group (methoxy).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions
Common Reagents and Conditions:
Bromination: Br2, Fe or AlCl3 as a catalyst.
Nitration: HNO3 and H2SO4.
Reduction: H2, Pd/C.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 3-Bromo-2-methoxy-6-aminophenol.
Oxidation: 3-Bromo-2-carboxy-6-nitrophenol.
Scientific Research Applications
3-Bromo-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe to understand biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 3-Bromo-2-hydroxynitrobenzene
- 5-Bromo-2-nitroanisole
- 6-Bromo-2-nitrophenol
Uniqueness: 3-Bromo-2-methoxy-6-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical modifications and applications .
Properties
Molecular Formula |
C7H6BrNO4 |
---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C7H6BrNO4/c1-13-7-4(8)2-3-5(6(7)10)9(11)12/h2-3,10H,1H3 |
InChI Key |
YZLONMBHIZKEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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